1,11-Diaminoundecane

Description

The exact mass of the compound 1,11-Undecanediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59818. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

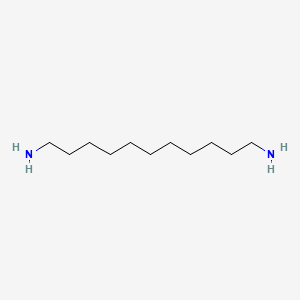

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undecane-1,11-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNPWTHGTVSSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061169 | |

| Record name | 1,11-Undecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-08-2 | |

| Record name | 1,11-Undecanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,11-Undecanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,11-Diaminoundecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11-Undecanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,11-Undecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,11-UNDECANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY337ZST6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,11-Diaminoundecane: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1,11-diaminoundecane, a linear aliphatic diamine that serves as a versatile building block in various chemical syntheses. Its unique properties, stemming from the long undecane chain and two primary amine termini, make it a molecule of significant interest to researchers, scientists, and professionals in drug development and polymer chemistry. This document delves into its core chemical and physical properties, molecular structure, reactivity, and key applications, with a focus on providing field-proven insights and practical methodologies.

Core Chemical and Physical Properties

This compound, also known as undecamethylenediamine, is a solid at room temperature, typically appearing as a white to off-white hygroscopic crystalline substance.[1] The long hydrocarbon chain imparts significant hydrophobicity, while the two primary amine groups at its termini provide sites for hydrogen bonding and chemical reactivity. This duality in its nature governs its solubility and thermal properties.

Tabulated Physical and Chemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₆N₂ | [2][3] |

| Molecular Weight | 186.34 g/mol | [2][3][4] |

| CAS Number | 822-08-2 | [2][3][4] |

| Melting Point | 45 °C | [1] |

| Boiling Point | 152 °C at 10 mmHg | [1] |

| Density (Predicted) | 0.856 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.97 ± 0.10 | [1] |

| Solubility | Slightly soluble in acetonitrile and chloroform.[1] Due to its long hydrophobic undecane chain, it is expected to have limited solubility in water but better solubility in non-polar organic solvents like hexane or toluene.[5] The amine groups can enhance solubility in more polar organic solvents like alcohols.[5] | [1][5] |

| Stability | Hygroscopic | [1] |

Note: Predicted values are based on computational models and should be considered as estimates.

Molecular Structure and Conformation

The structural foundation of this compound is a flexible chain of eleven methylene (-CH₂-) groups capped at both ends by primary amino (-NH₂) groups. This linear structure allows for a high degree of conformational freedom.

Structural Representation

The two-dimensional and three-dimensional structures of this compound are fundamental to understanding its reactivity and intermolecular interactions.

References

- 1. This compound CAS#: 822-08-2 [m.chemicalbook.com]

- 2. 1,11-Undecanediamine (CAS 822-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,11-Undecanediamine [webbook.nist.gov]

- 4. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 1,11-Diaminoundecane: Properties, Synthesis, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 1,11-diaminoundecane, a versatile linear aliphatic diamine. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical characteristics, outlines a principal synthetic route, and explores its applications as a crucial building block and chemical linker in various scientific fields.

Introduction: The Versatility of a C11 Diamine

This compound, also known as undecamethylenediamine, is a bifunctional organic molecule characterized by an eleven-carbon aliphatic chain capped at both ends by primary amine groups (-NH₂). This structure imparts a unique combination of flexibility, hydrophobicity from its hydrocarbon backbone, and reactivity from its terminal amino groups. These features make it a valuable intermediate and building block in polymer chemistry, materials science, and notably, in the design and synthesis of complex molecules for pharmaceutical and biomedical applications. Its ability to act as a long, flexible linker is particularly crucial in the development of novel therapeutic agents and probes.

Physicochemical Properties

The fundamental properties of this compound are critical for its application in experimental design, dictating its solubility, reactivity, and handling requirements. Key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 822-08-2 | [1][2][3] |

| Molecular Formula | C₁₁H₂₆N₂ | [1][2][3] |

| Molecular Weight | 186.34 g/mol | [1][2] |

| Melting Point | 45 °C | |

| Boiling Point | 152 °C at 10 mmHg | |

| Appearance | White to off-white solid or crystals | |

| Solubility | Slightly soluble in acetonitrile and chloroform. | |

| pKa | 10.97 (Predicted) | |

| IUPAC Name | Undecane-1,11-diamine | [1][2][3] |

Synthesis of this compound

While several synthetic pathways can yield diamines, a common and effective strategy involves the nucleophilic substitution of a corresponding dihalide. The synthesis from 1,11-dibromoundecane using an excess of ammonia is a foundational method. Another prominent method is the reductive amination of a dialdehyde.

Representative Synthetic Workflow: From 1,11-Dibromoundecane

This two-step process involves the initial formation of a quaternary ammonium salt followed by hydrolysis or the direct reaction with a protected form of ammonia, like phthalimide (Gabriel synthesis), to avoid over-alkylation. A more direct, albeit higher pressure, method is ammonolysis.

Experimental Protocol: Conceptual Outline for Reductive Amination

Reductive amination is a highly versatile method for forming amines from carbonyl compounds.[4] This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For synthesizing this compound, the starting material would be undecanedial.

Materials:

-

Undecanedial

-

Ammonia (in a suitable solvent like methanol)

-

Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or H₂ over a catalyst like Rhodium)[1][4]

-

Methanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a reaction vessel suitable for pressure reactions (if using H₂/catalyst), dissolve undecanedial in methanol.

-

Amine Addition: Add a solution of ammonia in methanol to the vessel. The reaction is typically stirred at room temperature to facilitate the formation of the di-imine intermediate.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Introduce a rhodium-on-carbon catalyst to the mixture. Pressurize the vessel with hydrogen gas (e.g., 30 bar) and heat to approximately 100 °C.[1]

-

Method B (Chemical Reduction): Slowly add sodium cyanoborohydride to the reaction mixture at a controlled temperature (e.g., 0-25 °C). This reducing agent is particularly effective as it selectively reduces the imine in the presence of the starting aldehyde.[4]

-

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup and Isolation:

-

After the reaction is complete, the catalyst (if used) is filtered off.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid.

-

The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde or non-basic impurities.

-

The aqueous layer is then made basic with a concentrated sodium hydroxide solution.

-

The product, this compound, is extracted into an organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing it to act as a linker to connect two other molecular entities. The eleven-carbon chain provides significant spatial separation and flexibility between the conjugated moieties.

As a Flexible Linker in Bioactive Molecules

In drug design, connecting two pharmacophores or a pharmacophore and a targeting moiety can lead to compounds with enhanced affinity, selectivity, or novel mechanisms of action. The undecane chain is a common choice for a hydrophobic, flexible tether. For instance, it has been used to synthesize bis-tetrahydroisoquinoline derivatives, which have been investigated for their biological activities.

Use in Polyamide Synthesis

In materials science, this compound serves as a monomer in the synthesis of specialty polyamides (nylons). By reacting with a dicarboxylic acid (or its derivative), it undergoes polycondensation to form a long-chain polymer. The length of the diamine (eleven carbons) influences the physical properties of the resulting polyamide, such as its melting point, flexibility, and moisture absorption.

Immunotherapy Applications

There is emerging interest in the use of diamines in therapeutic contexts. For example, this compound has been mentioned in the context of immunotherapy for treating plaque-forming diseases, although specific mechanisms and clinical applications are still under investigation.

Safe Handling and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as causing skin and serious eye irritation.[5] It is crucial to avoid direct contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[5]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of water. If irritation occurs, seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is recommended to store in a refrigerator and protect from moisture. The compound is noted to be hygroscopic.

Conclusion

This compound is a chemical of significant utility, bridging the gap between simple building blocks and complex functional molecules. Its well-defined structure, characterized by a long aliphatic chain and two terminal amine groups, provides a predictable and versatile platform for chemical synthesis. For researchers in drug discovery, it offers a reliable tool for constructing bifunctional molecules and probes. In polymer science, it is a key monomer for tuning material properties. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in scientific innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. 1,11-Dibromoundecane | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1,11-Diaminoundecane for Research and Development

Introduction: Understanding 1,11-Diaminoundecane

This compound (CAS No: 822-08-2), also known as undecamethylenediamine, is a linear aliphatic diamine with the chemical formula C₁₁H₂₆N₂.[1][2] This bifunctional molecule, possessing primary amine groups at both ends of an eleven-carbon chain, serves as a versatile building block in various chemical syntheses. Its applications are found in the development of polymers, polyamides, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] The reactivity of the terminal amine groups makes it a valuable component in creating long-chain polymers and in the preparation of various organic compounds.[2][5] However, the same reactivity that makes this compound a useful reagent also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols during its handling and use in a laboratory setting. This guide provides an in-depth overview of the safety data for this compound and outlines best practices for its safe handling to protect researchers, scientists, and drug development professionals.

PART 1: Unpacking the Safety Data Sheet (SDS) of this compound

A Safety Data Sheet (SDS) is the primary source of information regarding the hazards of a chemical and the necessary precautions for its safe use. The following sections break down the key components of the SDS for this compound, providing a comprehensive understanding of its risk profile.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][6]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][6]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

The GHS pictograms associated with these hazards are the Exclamation Mark for irritation and acute toxicity.[1] The signal word is Warning .[1][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 822-08-2 | [1][2] |

| Molecular Formula | C₁₁H₂₆N₂ | [1][2] |

| Molecular Weight | 186.34 g/mol | [1][2] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 45 °C | [7] |

| Boiling Point | 152 °C / 10 mmHg | [7] |

| Solubility | Slightly soluble in acetonitrile and chloroform | [7] |

| Stability | Hygroscopic | [7] |

Toxicological and Ecological Information

While specific, in-depth toxicological studies on this compound are not extensively available in the public domain, the GHS classification indicates that it is harmful if swallowed and causes skin and eye irritation.[1] The primary routes of exposure are dermal contact, eye contact, and ingestion.[3] Similar aliphatic diamines have been shown to have varying levels of toxicity, with some causing skin sensitization and respiratory irritation. Therefore, it is prudent to handle this compound with the assumption that it may have similar toxicological properties.

There is limited data available on the environmental fate and effects of this compound.[8][9] As with many synthetic organic chemicals, it is important to prevent its release into the environment. Proper disposal procedures must be followed to avoid contamination of soil and water.

PART 2: A Practical Guide to Safe Handling and Emergency Procedures

Beyond the information provided in the SDS, a proactive and informed approach to handling this compound is essential for maintaining a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.

-

Fume Hood: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a properly functioning chemical fume hood.[7][10] This is crucial to prevent the inhalation of any dust particles and to contain any potential splashes or spills.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust provided by the fume hood.[6]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][7] | To protect against splashes and dust particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][7] | To prevent skin contact and subsequent irritation. Gloves should be inspected for any signs of degradation before use. |

| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin on the arms and body from accidental contact. |

| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for significant aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or aerosols. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the integrity of the chemical.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Due to its hygroscopic nature, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[11]

-

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][12] Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[6] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][12]

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

PART 3: Experimental Workflow and Visualization

To illustrate the practical application of these safety principles, the following section details a standard laboratory workflow for preparing a solution of this compound and a visual representation of the key safety considerations.

Step-by-Step Protocol for Preparing a 0.1 M Solution of this compound in Dichloromethane (DCM)

-

Preparation and PPE:

-

Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

-

Ensure the chemical fume hood is on and functioning correctly.

-

-

Weighing the Solid:

-

Place a clean, dry beaker on a tared analytical balance inside the fume hood.

-

Carefully weigh out the required mass of this compound into the beaker, avoiding the creation of dust.

-

-

Dissolution:

-

Add a magnetic stir bar to the beaker.

-

Slowly add the calculated volume of dichloromethane (DCM) to the beaker while stirring.

-

Continue stirring until the solid is completely dissolved.

-

-

Storage and Labeling:

-

Transfer the solution to a clean, dry, and appropriately labeled storage bottle with a secure cap.

-

The label should include the chemical name, concentration, solvent, date of preparation, and any relevant hazard pictograms.

-

-

Cleanup:

-

Wipe down the work area in the fume hood with an appropriate solvent.

-

Dispose of any contaminated materials (e.g., weighing paper, disposable gloves) in the designated chemical waste container.

-

Wash hands thoroughly.

-

Safe Handling Workflow Diagram

The following diagram, generated using Graphviz, illustrates the critical decision points and safety measures in the handling of this compound.

A workflow diagram illustrating the key safety steps for handling this compound.

Conclusion: Fostering a Culture of Safety

This compound is a valuable chemical intermediate for researchers and scientists. However, its potential hazards necessitate a comprehensive understanding and diligent application of safety protocols. By internalizing the information presented in this guide—from the detailed breakdown of the SDS to the practical handling procedures and emergency preparedness—laboratory personnel can work with this compound confidently and safely. Ultimately, a strong culture of safety, built on knowledge, preparedness, and consistent adherence to best practices, is the most effective tool for mitigating the risks associated with handling any chemical, including this compound.

References

- 1. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 2. Aliphatic Diamines | Polyurethane and Polyurea Elastomers | Request Quote or Samples [tri-iso.com]

- 3. enviroserve.com [enviroserve.com]

- 4. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary Aliphatic Diamines | Polyurethanes and Polyurea | Request Quote or Sample [tri-iso.com]

- 6. scienceequip.com.au [scienceequip.com.au]

- 7. questron.ca [questron.ca]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety evaluation to support First-In-Man investigations II: toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1,11-Diaminoundecane in organic solvents

An In-Depth Technical Guide to the Solubility of 1,11-Diaminoundecane in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a molecule of significant interest in polymer science and as a linker in drug development. We will explore the theoretical underpinnings of its solubility, present available data, and detail a robust experimental protocol for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media.

Introduction to this compound: A Molecule of Duality

This compound (C₁₁H₂₆N₂) is a long-chain aliphatic diamine. Its structure is characterized by two primary amine (-NH₂) groups at the termini of an eleven-carbon backbone. This unique structure imparts a dual nature to the molecule: the amine groups are polar and capable of hydrogen bonding, while the long undecane chain is distinctly nonpolar and hydrophobic.[1][2] Understanding this duality is paramount to predicting and manipulating its solubility.

Key Physicochemical Properties:

The molecule's utility as a monomer in the synthesis of polyamides and as a flexible linker in complex molecules hinges on its ability to be effectively dissolved in appropriate solvents for reaction and purification.

The Theoretical Framework: Why "Like Dissolves Like" Matters

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[6][7]

For this compound, the solubility is a delicate balance between:

-

Hydrogen Bonding: The terminal amine groups can act as hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like alcohols.[8][9]

-

Dipole-Dipole Interactions: The polar C-N bonds contribute to the molecule's overall polarity, allowing for interactions with polar aprotic solvents.

-

London Dispersion Forces: The long, nonpolar C₁₁ alkyl chain dominates the molecule's surface area. These weak, temporary forces are the primary mode of interaction with nonpolar solvents.[6]

The significant length of the hydrocarbon chain often reduces the compound's solubility in highly polar solvents like water, while enhancing its affinity for nonpolar organic solvents.[1][6]

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile in Common Organic Solvents

While exhaustive quantitative data is scarce in publicly available literature, a qualitative and predictive solubility profile can be constructed based on chemical principles and available information. The compound is noted to be slightly soluble in acetonitrile and chloroform.[3][5] This suggests a preference for solvents of intermediate to low polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Good | The long nonpolar undecane chain strongly interacts with nonpolar solvents via London dispersion forces.[1] |

| Nonpolar Aromatic | Toluene, Benzene | Good to Moderate | Similar to aliphatic solvents, with potential for weak pi-stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Good | The compound is known to be slightly soluble in chloroform.[3][5] These solvents have sufficient polarity to interact with the amine groups while also accommodating the alkyl chain. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN) | Slight to Moderate | Slight solubility in acetonitrile is confirmed.[3][5] These solvents can act as hydrogen bond acceptors but the large nonpolar chain limits solubility. |

| Polar Protic | Methanol, Ethanol | Slight to Moderate | Capable of hydrogen bonding with the amine groups, but the hydrophobic chain will significantly limit solubility compared to shorter-chain diamines.[2] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Poor to Insoluble | The hydrophobic nature of the eleven-carbon chain is expected to make it poorly soluble in highly polar solvents like water.[1] |

Note: Temperature will influence solubility. For most solid solutes, solubility increases with temperature.[6]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[10] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is accurately measured.

Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) into several glass vials. The excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. A longer duration (48-72 hours) is recommended to ensure true equilibrium is achieved, especially for poorly soluble compounds.

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand undisturbed in the incubator for at least 1-2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS).

-

Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Importance in Drug Discovery and Materials Science

A thorough understanding of solubility is not merely academic; it is a critical parameter with profound practical implications.

-

In Drug Discovery: While this compound is not a drug itself, it serves as a common linker or building block. Its solubility dictates the choice of reaction solvents, influences reaction kinetics, and impacts the ease of purification of the final active pharmaceutical ingredient (API). Poor solubility of a synthetic intermediate can create significant bottlenecks in the development process.[11]

-

In Materials Science: As a diamine monomer, its solubility in polymerization media is essential for achieving high molecular weight polymers and ensuring homogenous reaction conditions. Inconsistent solubility can lead to materials with undesirable or unpredictable properties.

By characterizing the solubility of this compound, researchers can select optimal solvent systems, streamline synthetic procedures, and accelerate the development of new materials and therapeutics.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. This compound | 822-08-2 [chemicalbook.com]

- 4. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 822-08-2 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 5.0 Alcohols, Thiols, Ethers and Amines – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 1,11-Diaminoundecane: Sourcing, Purity, and Application for Researchers and Drug Development Professionals

Introduction: The Significance of 1,11-Diaminoundecane in Scientific Research

This compound (CAS RN: 822-08-2), also known as undecamethylenediamine, is a linear aliphatic diamine with the chemical formula C₁₁H₂₆N₂. Its structure, featuring two primary amine groups at the termini of an eleven-carbon chain, imparts unique properties that make it a valuable building block in various scientific domains. In the realm of drug discovery and development, it serves as a versatile linker or spacer in the synthesis of more complex molecules, including but not limited to, novel therapeutic agents and drug delivery systems. The precise length and flexibility of its undecane chain can be critical in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, its bifunctional nature allows for the construction of polymers and other materials with tailored characteristics.

The efficacy and reproducibility of experiments involving this compound are inextricably linked to the purity of the starting material. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and difficulty in characterization of the final product. Therefore, a thorough understanding of the available commercial grades and the methods to verify their purity is paramount for any researcher working with this compound.

Commercial Suppliers and Purity Grades: A Comparative Overview

A variety of chemical suppliers offer this compound in a range of purity grades to cater to different research and development needs. The selection of an appropriate grade is a critical decision that balances cost with the stringency of the application. Below is a summary of prominent suppliers and the typical purity grades they offer.

| Supplier | Purity Grade(s) Offered | Analysis Method Cited |

| TCI America™ | ≥98.0% | GC, (T) |

| Biosynth | 90% | Not specified |

| ChemicalBook | 95-99% | Not specified |

| BLD Pharm | Not specified (Product available) | NMR, HPLC, LC-MS, UPLC |

| Santa Cruz Biotechnology | Not specified (For Research Use Only) | Not specified |

This table is for illustrative purposes and researchers should always consult the supplier's most recent catalog and technical documentation.

The purity designation, often accompanied by the analytical technique used for its determination (e.g., ">98.0% (GC)"), provides a quantitative measure of the compound's quality. For applications such as the synthesis of active pharmaceutical ingredients (APIs), a higher purity grade (e.g., >98%) is generally required to minimize the introduction of unknown and potentially toxic impurities. For less sensitive applications, a lower purity grade might be acceptable and more cost-effective.

The Critical Role of Purity: Understanding Impurity Profiles

The synthesis of this compound can introduce various impurities, including starting materials, byproducts, and residual solvents. The nature and concentration of these impurities define the purity profile of the compound and can significantly impact its reactivity and suitability for a given application. For instance, the presence of monofunctional amines could act as chain terminators in polymerization reactions, while residual catalysts could interfere with biological assays.

A common synthetic route to diamines involves the reduction of the corresponding dinitrile or diamide. Potential impurities could therefore include the partially reduced intermediates or unreacted starting materials. A detailed technical data sheet or a Certificate of Analysis (CofA) from the supplier should ideally provide information on the levels of known impurities.

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is a critical step in any research workflow. Several analytical techniques can be employed for this purpose, each with its own strengths and limitations.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1][2] The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for detection, providing a response that is proportional to the mass of the carbon-containing analyte.

Illustrative GC Protocol for this compound Purity Analysis:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms) and an FID.

-

Injector and Detector Temperatures: Set the injector temperature to 250°C and the detector temperature to 300°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Determine the purity using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or for compounds that may degrade at high temperatures, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. The amine groups of this compound can be derivatized to introduce a chromophore, enabling sensitive UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). By integrating the signals corresponding to the protons of this compound and comparing them to a certified internal standard of known concentration, an absolute purity value can be determined.

Workflow for Selecting and Validating this compound

The following diagram outlines a logical workflow for researchers to select and validate the appropriate grade of this compound for their specific needs.

Caption: A stepwise workflow for the selection and validation of this compound.

Conclusion: A Foundation for Reliable Research

The selection of high-quality reagents is a cornerstone of robust and reproducible scientific research. For a versatile building block like this compound, a comprehensive understanding of the available commercial sources, the implications of different purity grades, and the analytical methods for its characterization is indispensable. By following a systematic approach to sourcing and validation, researchers and drug development professionals can mitigate risks associated with impurities and ensure the integrity of their experimental outcomes. This guide serves as a foundational resource to empower informed decision-making in the procurement and application of this compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of High-Performance Polyamides Using 1,11-Diaminoundecane

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of long-chain aliphatic polyamides (nylons) utilizing 1,11-diaminoundecane. This guide delves into the fundamental principles of polycondensation, offers comparative insights into primary synthesis methodologies, and furnishes detailed, field-proven protocols for both melt polycondensation and interfacial polymerization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Strategic Advantage of this compound in Polyamide Synthesis

This compound (H₂N(CH₂)₁₁NH₂) is a long-chain aliphatic diamine that serves as a crucial building block for a specific class of high-performance polyamides, often denoted as PA 11,X or Nylon 11,X. The "11" signifies the eleven carbon atoms originating from the diamine monomer. When this diamine is reacted with a dicarboxylic acid containing 'X' carbon atoms, it forms a polyamide with unique and desirable properties.

The incorporation of the long, flexible undecane (-(CH₂)₁₁-) segment into the polymer backbone imparts several key characteristics:

-

Reduced Moisture Absorption: The high density of methylene units relative to the polar amide groups leads to lower water absorption compared to shorter-chain nylons like PA 6 or PA 6,6. This results in superior dimensional stability and retention of mechanical properties in humid environments.[1][2]

-

Enhanced Flexibility and Impact Strength: The long aliphatic chain increases the flexibility of the polymer, leading to improved toughness and impact resistance, particularly at low temperatures.[3][4]

-

Chemical Resistance: These polyamides exhibit excellent resistance to a wide range of chemicals, including solvents, oils, and hydraulic fluids.[2][5]

-

Lower Melting Point: Compared to nylons with shorter chains, those derived from this compound generally have lower melting points, which can be advantageous for processing.

These properties make such polyamides highly valuable in demanding applications, including automotive fuel lines, aerospace components, medical tubing, and specialty textiles.[1][5]

Core Concepts in Polycondensation

The synthesis of polyamides from a diamine and a dicarboxylic acid is a classic example of step-growth polycondensation . The fundamental reaction involves the formation of an amide bond between the amine group (-NH₂) of the diamine and the carboxylic acid group (-COOH) of the diacid, with the elimination of a small molecule, typically water.

To achieve a high-molecular-weight polymer, which is essential for good mechanical properties, two conditions are critical:

-

High Monomer Purity: Impurities can interfere with the reaction and limit chain growth.

-

Precise Stoichiometric Equivalence: An exact 1:1 molar ratio of amine functional groups to carboxylic acid functional groups is required. Any excess of one monomer will lead to chain termination, drastically limiting the final molecular weight.

Two primary industrial and laboratory methods are employed for this synthesis: Melt Polycondensation and Interfacial Polymerization .

Synthesis Methodologies: A Comparative Analysis

Melt Polycondensation

This is the most common industrial method for producing aliphatic polyamides. It is a bulk, solvent-free process where the monomers are heated above the melting point of the resulting polymer.

-

Causality of the Process: The high temperature (typically 220-280°C) provides the necessary activation energy for the amidation reaction. Critically, the reaction is an equilibrium process. To drive the equilibrium towards the formation of high-molecular-weight polymer, the water byproduct must be continuously removed. This is achieved by applying a vacuum during the final stages of the reaction.[6] An inert atmosphere (e.g., nitrogen) is essential during the initial heating phase to prevent oxidation and thermal degradation of the monomers and polymer.[7]

-

Advantages:

-

Solvent-free, making it environmentally friendlier and more cost-effective.

-

Allows for the production of high-molecular-weight polymers.

-

Process is scalable and suitable for continuous production.[6]

-

-

Challenges:

-

Requires high temperatures, which can lead to side reactions or degradation if not carefully controlled.

-

The high viscosity of the polymer melt can make stirring and removal of water difficult.[7]

-

Interfacial Polymerization

Interfacial polymerization is a low-temperature technique that occurs at the boundary between two immiscible liquid phases.[8][9]

-

Causality of the Process: The diamine (e.g., this compound) is dissolved in an aqueous phase, often with a base (like NaOH) to neutralize the acid byproduct. The second monomer, a more reactive diacid derivative—typically a diacid chloride (e.g., sebacoyl chloride)—is dissolved in an organic solvent (e.g., hexane) that is immiscible with water. When the two solutions are brought into contact, a rapid, irreversible polycondensation reaction occurs instantly at the liquid-liquid interface.[8][9] A thin film of the polymer forms, which acts as a barrier to further reaction. By continuously removing this film, fresh monomer is exposed at the interface, allowing the reaction to proceed.[8]

-

Advantages:

-

Extremely rapid reaction at room temperature.

-

Does not require precise overall stoichiometric control, as the 1:1 ratio is controlled by the diffusion of monomers to the interface.[8]

-

Excellent for laboratory demonstrations (the "nylon rope trick") and for forming thin films, membranes, or microcapsules.[10]

-

-

Challenges:

-

Requires the use of more expensive and hazardous diacid chlorides.

-

Generates solvent waste.

-

Typically produces lower molecular weight polymer compared to melt polycondensation.[11]

-

Data Presentation: Properties of Polyamides Derived from this compound

The choice of dicarboxylic acid directly influences the properties of the final PA 11,X polymer.

| Polyamide (Nylon) | Dicarboxylic Acid Monomer | Methylene:Amide Ratio | Key Characteristics |

| PA 11,10 | Sebacic Acid (10 carbons) | 19:2 | High flexibility, good thermal stability, low moisture uptake. |

| PA 11,12 | Dodecanedioic Acid (12 carbons) | 21:2 | Excellent dimensional stability, high impact strength, good chemical resistance.[3][4] |

| PA 11,13 | Brassylic Acid (13 carbons) | 22:2 | Further enhanced flexibility and hydrophobicity. |

| PA 11,T | Terephthalic Acid (Aromatic) | (11+6):2 (aliphatic/aromatic) | Higher melting point and stiffness due to the rigid aromatic ring. |

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Melt Polycondensation Synthesis of Polyamide (Nylon) 11,12

This protocol describes the synthesis of PA 11,12 from this compound and dodecanedioic acid.

-

This compound (DAU), high purity

-

Dodecanedioic acid (DDDA), high purity

-

Deionized water

-

High-pressure reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, thermocouple, and vacuum port

-

Heating mantle

-

Vacuum pump

-

Nylon Salt Preparation (Ensuring Stoichiometry):

-

Accurately weigh equimolar amounts of this compound and dodecanedioic acid. For example, weigh 18.63 g (0.10 mol) of DAU and 23.03 g (0.10 mol) of DDDA.

-

Dissolve both monomers in a suitable solvent mixture with heating (e.g., ethanol/water) to form a clear solution.

-

Allow the solution to cool slowly to precipitate the 1:1 nylon salt (DAU-DDDA salt).

-

Filter the salt, wash with a cold solvent (e.g., acetone), and dry thoroughly under vacuum. This step ensures a perfect 1:1 molar ratio.

-

-

Reactor Charging and Purging:

-

Place the dried nylon salt (e.g., 41.66 g) into the high-pressure reactor. Optionally, add a small amount of deionized water (e.g., 2-5 wt%) to create steam, which helps maintain pressure and prevent sublimation of the diamine initially.[12]

-

Seal the reactor securely.

-

Purge the reactor with dry nitrogen gas for at least 15 minutes to remove all oxygen, which could cause oxidative degradation at high temperatures.

-

-

Pre-Polymerization (Pressurized Stage):

-

Begin stirring the reactor contents.

-

Heat the reactor to 220-230 °C. The internal pressure will rise due to the generated steam. Maintain a pressure of approximately 1.7-1.8 MPa (250 psi) for 1-2 hours.[6] This initial pressurized stage prevents the volatile diamine from escaping and facilitates the formation of low-molecular-weight prepolymer.

-

-

Polycondensation (Vacuum Stage):

-

Gradually reduce the pressure to atmospheric pressure over 1 hour, allowing the trapped water vapor to vent slowly and avoid vigorous boiling.

-

Once at atmospheric pressure, begin to apply a vacuum.

-

Simultaneously, increase the temperature to 260-280 °C.

-

Continue heating under a high vacuum for another 2-3 hours. The viscosity of the melt will increase significantly as the molecular weight builds. The continuous removal of water drives the reaction to completion.

-

-

Polymer Extrusion and Isolation:

-

Once the desired viscosity is reached (often indicated by the torque on the stirrer), stop the heating.

-

Break the vacuum by introducing nitrogen gas.

-

Extrude the molten polymer from the bottom of the reactor into a strand, which is then cooled in a water bath and pelletized.

-

The resulting PA 11,12 pellets can then be dried and used for characterization or further processing.

-

Protocol 2: Interfacial Polymerization Synthesis of Polyamide (Nylon) 11,10 (The "Nylon Rope Trick")

This protocol describes the rapid, visual synthesis of PA 11,10 from this compound and sebacoyl chloride.

-

This compound (DAU)

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane (or another suitable organic solvent like dichloromethane)

-

Deionized water

-

Two 100 mL glass beakers

-

Forceps or a bent wire hook

-

Glass stirring rod

-

Preparation of the Aqueous Phase:

-

In a 100 mL beaker, prepare an aqueous solution by dissolving 2.2 g of this compound and 0.5 g of NaOH in 50 mL of deionized water. Stir until fully dissolved. The NaOH is crucial for neutralizing the HCl byproduct of the reaction.[8]

-

-

Preparation of the Organic Phase:

-

In a separate 100 mL beaker, prepare the organic solution by dissolving 2.5 mL of sebacoyl chloride in 50 mL of hexane. Stir gently to mix.

-

-

Creating the Interface:

-

Gently and slowly pour the organic phase (hexane solution) down the side of the beaker containing the aqueous phase. Tilt the beaker with the aqueous phase to minimize mixing.

-

Two distinct, immiscible layers will form. A thin, white film of Nylon 11,10 will form instantly at the interface where the two layers meet.[8]

-

-

"Rope" Formation and Removal:

-

Using forceps or a wire hook, carefully grasp the center of the polymer film at the interface.

-

Slowly and continuously pull the film upwards out of the solution. As the polymer is removed, a continuous "rope" of nylon will be formed as fresh monomers diffuse to the interface and react.

-

Wind the resulting nylon rope onto a glass rod or into a separate beaker.

-

-

Washing and Drying:

-

Wash the collected nylon rope thoroughly with deionized water, followed by a wash with a 50/50 ethanol/water solution to remove unreacted monomers, NaOH, and HCl.

-

Press the rope dry between paper towels and then allow it to air-dry completely in a fume hood or dry it in a vacuum oven at a low temperature (~60 °C).

-

Visualizations: Reaction and Workflows

General Polycondensation Reaction

The fundamental reaction for the synthesis of Polyamide 11,X.

Caption: General reaction scheme for Polyamide 11,X synthesis.

Melt Polycondensation Workflow

A flowchart illustrating the key stages of the melt polymerization protocol.

References

- 1. Nylon 11 - Wikipedia [en.wikipedia.org]

- 2. nylon-granules.com [nylon-granules.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. latem.com [latem.com]

- 6. mdpi.com [mdpi.com]

- 7. chimia.ch [chimia.ch]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. benchchem.com [benchchem.com]

1,11-Diaminoundecane: A Versatile Monomer for High-Performance Specialty Polymers

Introduction

1,11-Diaminoundecane, a long-chain aliphatic diamine, is a crucial building block in the synthesis of a variety of specialty polymers. Its linear and flexible undecane (C11) chain, capped by two primary amine functional groups, imparts a unique combination of properties to the resulting polymers, including hydrophobicity, low moisture absorption, and good thermal stability. These characteristics make polymers derived from this compound highly desirable for a range of demanding applications in research, drug development, and advanced materials science. This guide provides detailed application notes and protocols for the synthesis of specialty polyamides, polyimides, and polyurethanes using this compound as a key monomer.

Key Properties of this compound

A thorough understanding of the monomer's properties is essential for successful polymerization and for predicting the characteristics of the final polymer.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₆N₂ | [NIST[1]](--INVALID-LINK--) |

| Molecular Weight | 186.34 g/mol | [NIST[1]](--INVALID-LINK--) |

| CAS Number | 822-08-2 | [NIST[1]](--INVALID-LINK--) |

| Appearance | White to off-white crystalline powder | [TCI Chemicals[2]](--INVALID-LINK--) |

| Melting Point | 43-46 °C | [TCI Chemicals[2]](--INVALID-LINK--) |

| Boiling Point | Not specified | |

| Purity | >98.0% (GC) | [TCI Chemicals[2]](--INVALID-LINK--) |

Safety and Handling

This compound is classified as causing skin and serious eye irritation[3]. It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier[3].

Application in Specialty Polymer Synthesis

The two primary amine groups of this compound readily react with a variety of difunctional monomers, such as diacids, dianhydrides, and diisocyanates, to form long-chain polymers. The length of the C11 alkyl chain is a key determinant of the final polymer's properties, often leading to lower melting points and increased flexibility compared to polymers made with shorter-chain diamines.

I. Specialty Polyamides: Synthesis and Properties

Long-chain polyamides derived from this compound exhibit excellent mechanical properties, low moisture absorption, and good dimensional stability, making them suitable for applications requiring high performance and durability. A prime example is the synthesis of a polyamide analogous to Nylon 11,12.

A. Synthesis of Polyamide 11,12 via Melt Polycondensation

This protocol details the synthesis of a polyamide from this compound and dodecanedioic acid. The resulting polymer, which can be referred to as Polyamide 11,12, is a high-performance thermoplastic.

Reaction Scheme:

Caption: Melt polycondensation of this compound and dodecanedioic acid.

Materials:

-

This compound (equimolar amount to dodecanedioic acid)

-

Dodecanedioic acid

-

Nitrogen gas (high purity)

-

High-temperature wax or oil bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.

Protocol:

-

Monomer Charging: Accurately weigh equimolar amounts of this compound and dodecanedioic acid and add them to the three-necked round-bottom flask.

-

Inert Atmosphere: Flush the reaction vessel with high-purity nitrogen gas for at least one hour to remove any oxygen. Maintain a positive nitrogen pressure throughout the reaction.

-

Heating and Pre-polymerization: Heat the flask in a high-temperature wax bath to a temperature exceeding 220 °C while stirring to create a homogeneous melt. This initial phase of the reaction, lasting for 3-4 hours, facilitates the formation of a low-molecular-weight prepolymer with the removal of water[4].

-

Polycondensation under Vacuum: Gradually apply a vacuum to the system to facilitate the removal of water and drive the polymerization reaction to completion, leading to a high molecular weight polymer. The viscosity of the melt will noticeably increase during this stage.

-

Polymer Isolation and Purification: Once the desired viscosity is achieved, cool the reactor and carefully remove the solidified polymer. The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol at elevated temperatures) and precipitating it in a non-solvent like methanol.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Expected Properties of Polyamide 11,12:

II. Specialty Polyimides: Synthesis and Properties

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties[9]. The incorporation of the flexible this compound backbone can enhance the processability of these typically rigid polymers.

A. Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes a two-step solution polymerization method to synthesize a polyimide.

Reaction Scheme:

References

- 1. journalofscience.org [journalofscience.org]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] 3. EXPERIMENTAL WORK 3.1 SYNTHESIS AND CHARACTERIZATION OF POLYIMIDE AND ITS NANOFIBERS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. mdpi.com [mdpi.com]

Introduction: The Unique Role of 1,11-Diaminoundecane in Polymer Science

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,11-diaminoundecane as a versatile cross-linking agent.

This compound (DAU) is a linear aliphatic diamine characterized by a long, flexible eleven-carbon chain separating two primary amine functional groups.[1][2] This distinct molecular architecture—combining the high reactivity of primary amines with the flexibility and hydrophobicity of a long alkane chain—makes it a uniquely valuable cross-linking agent in the synthesis and modification of polymers.[3] Unlike shorter-chain diamines which create tight, rigid cross-links, or aromatic diamines which introduce stiffness, this compound provides significant spatial separation and rotational freedom between polymer chains. This can be strategically exploited to tailor material properties such as flexibility, thermal stability, and swelling behavior, making it a molecule of significant interest in advanced materials, polymer chemistry, and increasingly, in the sophisticated design of drug delivery systems.[4][5]

This technical guide serves as a comprehensive resource for utilizing this compound as a cross-linking agent. It provides an in-depth look at its chemical properties, reaction mechanisms, and detailed protocols for its application, with a focus on the causality behind experimental choices to empower researchers to adapt and innovate.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is fundamental to its effective and safe application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 822-08-2 | [1][2] |

| Molecular Formula | C₁₁H₂₆N₂ | [1][6] |

| Molecular Weight | 186.34 g/mol | [2] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 62-63 °C | [8] |

| Boiling Point | 140 °C at 12 mmHg | [7] |

| Synonyms | Undecamethylenediamine, Undecane-1,11-diamine |[1][6][9] |

Safety Considerations: this compound is classified as a substance that causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[7] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Core Mechanism of Action: Nucleophilic Reactivity

The utility of this compound as a cross-linker stems from the nucleophilic character of its two primary amine (-NH₂) groups. These groups readily react with a variety of electrophilic functional groups present on polymer backbones or monomer precursors. This reaction forms stable covalent bonds, effectively "stitching" polymer chains together to create a three-dimensional network.[3]

Key reaction partners for the amine groups of this compound include:

-

Epoxides: The amine attacks the carbon atom of the epoxide ring, leading to a ring-opening reaction and the formation of a β-hydroxyamine linkage. This is a common curing mechanism for epoxy resins.[11]

-

Carboxylic Acids & Derivatives (Acid Chlorides, Esters): The reaction with carboxylic acids or their more reactive derivatives forms a stable amide bond (-CO-NH-). This is the fundamental reaction in the synthesis of polyamides (Nylons).[12][13]

-

Isocyanates: Amines react rapidly with isocyanates to form urea linkages, a key reaction in the production of polyureas.

-

Acetoacetoxy Groups: The amine can react with acetoacetoxy-functionalized polymers to form enamine cross-links, a reaction that can occur under ambient conditions.[14]

The choice of reaction partner and conditions allows for precise control over the cross-linking density and the final properties of the material.

Caption: General mechanism of this compound cross-linking polymer chains.

Application Note 1: Synthesis of High-Performance Polyamides

The reaction between a diamine and a dicarboxylic acid is a classic polycondensation route to produce polyamides. Using this compound allows for the synthesis of specialty polyamides where the long, flexible undecane unit imparts unique properties. For example, reacting this compound with an 11-carbon dicarboxylic acid (undecanedioic acid) would produce Polyamide 11,11 (PA 11,11).

Causality Behind Component Selection:

-

This compound: The "11" designation provides a long, flexible, and relatively hydrophobic segment between amide groups. This disrupts the hydrogen bonding density found in nylons like PA 6,6, which can lead to a lower melting point, increased flexibility, and improved processability.

-

Dicarboxylic Acid: The length of the dicarboxylic acid chain also influences the final properties. Using a long-chain diacid further increases flexibility.

-

Melt Polycondensation: This method avoids the use of solvents and is common in industrial polyamide production.[15] It relies on high temperatures to drive the reaction forward and remove water as a byproduct.[12]

Protocol 1: Synthesis of Polyamide 11,11 via Melt Polycondensation

Materials:

-

This compound (DAU)

-

Undecanedioic acid (UDA)

-

Catalyst: Ruthenium PNN pincer complex (optional, for alternative catalytic methods)[12] or no catalyst for traditional melt condensation.

-

High-temperature reaction vessel with mechanical stirring and a nitrogen inlet/outlet.

-

Vacuum source.

Procedure:

-

Stoichiometry: Accurately weigh equimolar amounts of this compound and undecanedioic acid. A precise 1:1 molar ratio is critical for achieving high molecular weight.

-

Charging the Reactor: Add the two monomers to the reaction vessel.

-

Inert Atmosphere: Purge the vessel with dry nitrogen for 15-20 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a slow, continuous nitrogen flow.

-

Heating and Melting: Begin heating the mixture with gentle stirring. The monomers will melt and form a homogeneous liquid. For DAU/UDA, this will be above their respective melting points.

-

Polycondensation: Increase the temperature to 200-240°C. The amidation reaction will begin, releasing water as a byproduct which is carried away by the nitrogen stream. This stage is typically held for 1-2 hours.

-

Vacuum Stage: To drive the polymerization to completion and achieve high molecular weight, apply a vacuum to the system. This effectively removes the last traces of water, shifting the reaction equilibrium towards the polymer product. Continue heating under vacuum for another 1-2 hours. The viscosity of the melt will increase significantly, indicating polymer formation.

-

Extrusion and Cooling: Once the desired viscosity is reached, extrude the molten polymer from the reactor into a strand and cool it rapidly in a water bath.

-

Pelletizing: Dry the polymer strand and cut it into pellets for storage and further analysis.

Validation:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[12]

-

Chemical Structure: Confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic amide bond peaks and Nuclear Magnetic Resonance (NMR) for detailed structural analysis.

-

Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) to assess thermal stability.[16]

Caption: Workflow for the synthesis of Polyamide 11,11.

Application Note 2: Modifying Graphene Oxide Membranes

Graphene oxide (GO) sheets possess oxygen-containing functional groups (epoxides, hydroxyls, carboxyls) that make them reactive towards the amine groups of this compound.[17][18] Cross-linking GO nanosheets with a diamine creates a "graphene oxide framework" (GOF) membrane.

Causality Behind Component Selection:

-

Graphene Oxide (GO): Provides a 2D nanosheet platform with reactive functional groups.

-

This compound: Acts as a flexible "pillar" between GO sheets. The long alkyl chain can precisely control the interlayer spacing (d-spacing) of the membrane, which is critical for filtration and separation applications.[17][18] The covalent cross-links also prevent the GO sheets from swelling excessively or disintegrating in aqueous environments.[19]

Protocol 2: Preparation of a this compound Cross-linked GO Membrane

Materials:

-

Graphene oxide (GO) aqueous dispersion (e.g., 4 mg/mL).

-

This compound (DAU).

-

Deionized (DI) water.

-

A porous support membrane (e.g., mixed cellulose ester, MCE).

-

Vacuum filtration apparatus.

Procedure:

-

Preparation of Cross-linker Solution: Prepare a dilute aqueous solution of DAU (e.g., 0.05 M). Gentle heating may be required to fully dissolve the solid.

-

Cross-linking Reaction:

-

Dilute the GO dispersion to the desired concentration (e.g., 400 mg/L) in a flask.

-

Add the DAU solution to the GO dispersion. The ratio of DAU to GO will determine the cross-linking density and must be optimized for the specific application.

-

Stir the mixture continuously at a controlled temperature (e.g., 60°C) for several hours (e.g., 6 hours) to facilitate the reaction between the amine groups and the functional groups on the GO sheets.[17]

-

-

Membrane Fabrication:

-

Place the porous support membrane onto the vacuum filtration unit.

-

Pour a defined volume of the cross-linked GO-DAU dispersion into the filtration funnel.

-

Apply a vacuum to slowly draw the solvent through the support, depositing a uniform film of the cross-linked GO on the surface.[17]

-

-

Post-Treatment:

-

Carefully remove the resulting composite membrane from the apparatus.

-

To remove any unreacted DAU or physically adsorbed molecules, immerse the membrane in DI water for an extended period (e.g., 12 hours).[17]

-

Dry the membrane under controlled conditions (e.g., in a desiccator or a low-temperature oven).

-

Validation:

-

Successful Cross-linking: Confirmed by FTIR and X-ray Photoelectron Spectroscopy (XPS), which will show the appearance of C-N bonds and a decrease in oxygen-containing functional groups.[18]

-

Interlayer Spacing: Measured using X-ray Diffraction (XRD). The d-spacing of the GO-DAU membrane will be different from that of the original GO.[19]

-

Morphology: Visualized using Scanning Electron Microscopy (SEM) to observe the surface and cross-section of the membrane.[18]

Application Note 3: Design of Cross-linked Nanoparticles for Drug Delivery

In drug development, cross-linked nanoparticles (e.g., nanogels, polymeric micelles) are used as carriers for controlled drug release.[5][20] this compound can be used to cross-link polymers that form the nanoparticle, thereby creating a stable structure that encapsulates a therapeutic agent. The release of the drug can then be controlled by diffusion through the polymer matrix or by the degradation of the matrix over time.[21]

Causality Behind the Design:

-

Functional Polymer: A biocompatible polymer containing electrophilic groups (e.g., poly(glycidyl methacrylate) or a copolymer with acetoacetoxyethyl methacrylate) is chosen as the nanoparticle scaffold.

-

This compound: The diamine cross-links the polymer chains after they have self-assembled into a nanoparticle structure (e.g., a micelle). The length of the DAU cross-linker influences the mesh size of the resulting nanogel network, which in turn affects the drug release rate.

-